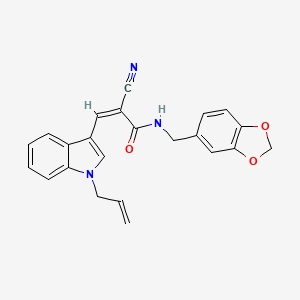![molecular formula C28H27N3O B3749082 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3749082.png)
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline
説明
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, also known as BM-Quinoline, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolines, which are heterocyclic compounds that have been widely used as building blocks for the synthesis of various bioactive molecules.
作用機序
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, which may contribute to its anti-tumor activity. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to inhibit the activity of certain signaling pathways that are involved in cell growth and survival, which may also contribute to its anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of novel cancer therapies. However, there are also some limitations to its use in lab experiments. For example, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is a synthetic compound that may be difficult and expensive to produce in large quantities. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are a number of future directions for research on 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline. One promising area of research is in the development of novel cancer therapies. Studies have shown that 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has potent anti-tumor activity, and further research may lead to the development of new drugs that are based on this compound. Additionally, researchers may investigate the mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline in more detail, which may provide insights into its potential applications in other areas of research. Finally, researchers may investigate the structure-activity relationship of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, which may lead to the development of more potent and selective analogs.
科学的研究の応用
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of novel cancer therapies.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-20-9-10-26-24(16-20)25(18-27(30-26)23-8-5-13-29-19-23)28(32)31-14-11-22(12-15-31)17-21-6-3-2-4-7-21/h2-10,13,16,18-19,22H,11-12,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODPUWQSGHBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



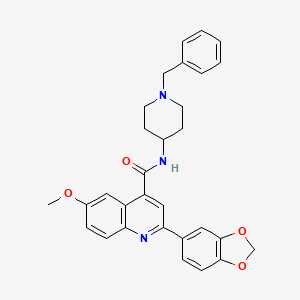
![2-(1,3-benzodioxol-5-yl)-6-methoxy-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3749005.png)
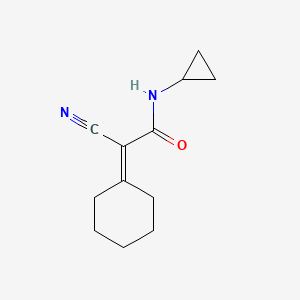
![2-[4-(2-methylbenzoyl)-1-piperazinyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazine](/img/structure/B3749035.png)
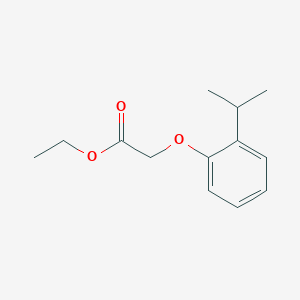
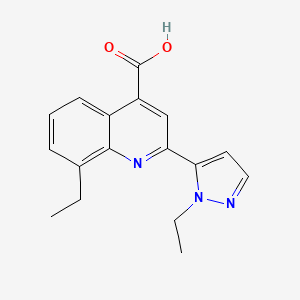

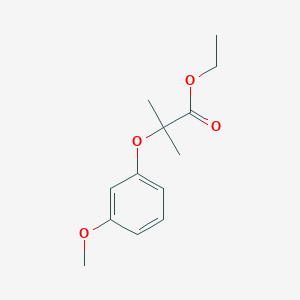
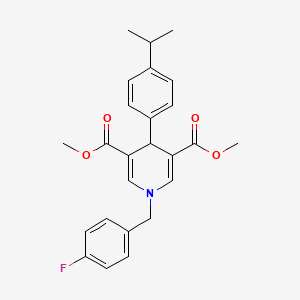
![dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3749058.png)
![dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3749075.png)
![8-chloro-2-(2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B3749076.png)
![6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B3749081.png)
